![molecular formula C20H20O5 B14406335 3-acetyl-1-(acetyloxy)-4-[(2E)-but-2-en-1-yl]naphthalen-2-yl acetate](/img/structure/B14406335.png)
3-acetyl-1-(acetyloxy)-4-[(2E)-but-2-en-1-yl]naphthalen-2-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-4-(but-2-en-1-yl)naphthalene-1,2-diyl diacetate is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of acetyl and but-2-en-1-yl groups attached to a naphthalene ring, along with two acetate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-4-(but-2-en-1-yl)naphthalene-1,2-diyl diacetate typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of naphthalene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction introduces the acetyl group onto the naphthalene ring. Subsequently, the but-2-en-1-yl group can be introduced via a Heck reaction, which involves the coupling of an alkene with an aryl halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 3-Acetyl-4-(but-2-en-1-yl)naphthalene-1,2-diyl diacetate.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-4-(but-2-en-1-yl)naphthalene-1,2-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the acetyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Alcohol derivatives.
Substitution: Halogenated naphthalene derivatives.
Scientific Research Applications
3-Acetyl-4-(but-2-en-1-yl)naphthalene-1,2-diyl diacetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Acetyl-4-(but-2-en-1-yl)naphthalene-1,2-diyl diacetate involves its interaction with specific molecular targets and pathways. The acetyl and but-2-en-1-yl groups can participate in various biochemical reactions, potentially leading to the modulation of enzyme activity or receptor binding. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Acetyl-4-(prop-2-en-1-yl)naphthalene-1,2-diyl diacetate: Similar structure but with a prop-2-en-1-yl group instead of a but-2-en-1-yl group.
Tetramethyl acetyloctahydronaphthalenes: Different core structure but similar functional groups.
Uniqueness
3-Acetyl-4-(but-2-en-1-yl)naphthalene-1,2-diyl diacetate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C20H20O5 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
[3-acetyl-2-acetyloxy-4-[(E)-but-2-enyl]naphthalen-1-yl] acetate |
InChI |
InChI=1S/C20H20O5/c1-5-6-9-16-15-10-7-8-11-17(15)19(24-13(3)22)20(25-14(4)23)18(16)12(2)21/h5-8,10-11H,9H2,1-4H3/b6-5+ |
InChI Key |
OFOJAVLOUIUMRV-AATRIKPKSA-N |
Isomeric SMILES |
C/C=C/CC1=C(C(=C(C2=CC=CC=C21)OC(=O)C)OC(=O)C)C(=O)C |
Canonical SMILES |
CC=CCC1=C(C(=C(C2=CC=CC=C21)OC(=O)C)OC(=O)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




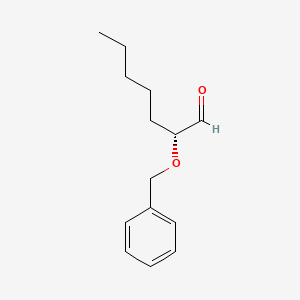
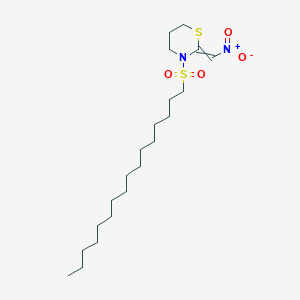
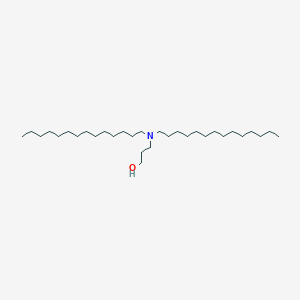

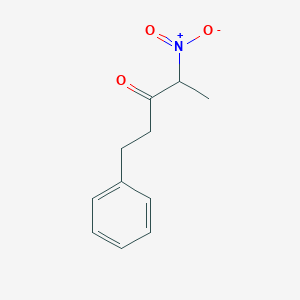
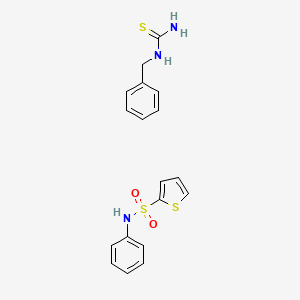
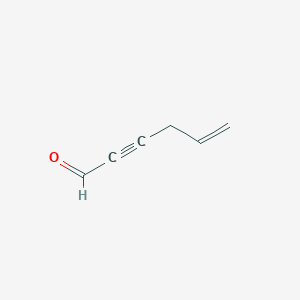
![Disulfide, bis[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]](/img/structure/B14406330.png)
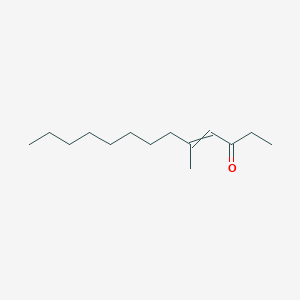
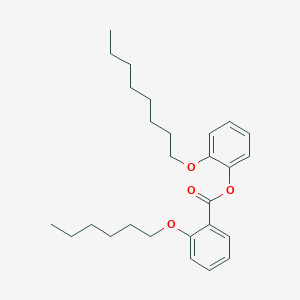

![1-[2-(Methylsulfanyl)phenyl]pentan-1-one](/img/structure/B14406347.png)
